N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of diacylhydrazine derivatives This compound is characterized by the presence of an indole moiety, a hydrazinecarbonyl group, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of intermediates such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride and 5-bromonicotinoyl chloride. These intermediates are then subjected to reactions with hydrazine derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the preparation of intermediates, purification, and final synthesis under stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diacylhydrazine derivatives such as:
- 3-(2-chlorophenyl)-N-{2-[2-(2,6-difluorobenzoyl)hydrazinecarbonyl]-4-fluorophenyl}-5-methylisoxazole-4-carboxamide .
- N-({N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide .
Uniqueness
What sets N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H13N5O3 |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13N5O3/c22-13(9-18-15(23)10-5-7-17-8-6-10)20-21-14-11-3-1-2-4-12(11)19-16(14)24/h1-8,19,24H,9H2,(H,18,23) |
InChI Key |
BTUGOMFKZIYDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.